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Compound of Interest

Compound Name:
3-(4-BROMOPHENYL)-2H-

BENZO[B][1,4]OXAZINE

CAS No.: 61821-71-4

Cat. No.: B1597272

Get Quote

For researchers and professionals in drug development and materials science, the precise

structural elucidation of novel compounds is paramount. 3-(4-bromophenyl)-2H-benzo[b][1]

[2]oxazine belongs to the benzoxazine family, a class of heterocyclic compounds known for

their diverse biological activities and applications in polymer science.[1][3] Fourier Transform

Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method

for confirming the molecular structure of such compounds. Each covalent bond within a

molecule vibrates at a characteristic frequency, and when exposed to infrared radiation, it

absorbs energy at that specific frequency.[4] This absorption pattern creates a unique spectral

"fingerprint."

This guide offers an in-depth analysis of the FT-IR spectrum of 3-(4-bromophenyl)-2H-benzo[b]

[1][2]oxazine. We will deconstruct the molecule's key functional groups, establish a rigorous

experimental protocol for acquiring a high-quality spectrum, and provide a detailed

interpretation of the resulting vibrational bands, grounded in authoritative spectroscopic data.
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3-(4-bromophenyl)-2H-benzo[b][1,4]oxazine
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Caption: Chemical structure of the target analyte.

Part 1: Theoretical Vibrational Framework
Before interpreting a spectrum, it is essential to predict the expected vibrational modes based

on the molecule's constituent parts. This predictive approach, rooted in established principles

of vibrational spectroscopy, forms the basis for accurate peak assignment.

The structure of 3-(4-bromophenyl)-2H-benzo[b][1][2]oxazine can be dissected into three

primary components, each with characteristic IR absorptions:

The Benzoxazine Core: This heterocyclic system is the molecule's heart.

Aromatic C-O-C Stretch: As an aromatic ether, the C-O-C linkage within the ring gives rise

to strong, characteristic bands. The asymmetric stretch is typically observed in the 1300-

1200 cm⁻¹ region, while the symmetric stretch appears at a lower frequency.[2][5]

Specifically for benzoxazines, the asymmetric C-O-C stretching mode is well-documented

in the 1215-1269 cm⁻¹ range.[1]

C=N (Imine) Stretch: The 2H-benzo[b][1][2]oxazine structure contains an endocyclic imine

bond. The stretching vibration for a C=N double bond is expected in the 1680-1640 cm⁻¹

region.[6] Its intensity is variable but often strong.

Aliphatic C-H Stretch: The methylene group (CH₂) in the oxazine ring will exhibit

symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, typically in the

2950-2850 cm⁻¹ range.[7][8]

Fused Benzene and Phenyl Rings:
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Aromatic C-H Stretch: The C-H bonds on both the fused benzene ring and the

bromophenyl substituent will produce stretching vibrations at wavenumbers above 3000

cm⁻¹, generally in the 3100-3000 cm⁻¹ range.[6][7]

Aromatic C=C Stretch: The carbon-carbon double bonds within the aromatic rings result in

multiple bands of variable intensity in the 1600-1450 cm⁻¹ region.[6][9]

Aromatic C-H Bending (Out-of-Plane): Strong absorptions in the 900-675 cm⁻¹ region

arise from the out-of-plane ("oop") bending of aromatic C-H bonds. The exact position of

these bands can provide clues about the substitution pattern of the aromatic rings.[6]

The Carbon-Bromine Bond:

C-Br Stretch: The stretching vibration of the carbon-bromine bond is expected to appear in

the far-infrared or "fingerprint" region of the spectrum, typically between 690 cm⁻¹ and 515

cm⁻¹.[6] This band confirms the presence of the bromine substituent.

Part 2: A Self-Validating Experimental Protocol
Scientific integrity demands a robust and reproducible methodology. The following protocol for

acquiring the FT-IR spectrum is designed to ensure high data quality and minimize artifacts.

The choice of the Potassium Bromide (KBr) pellet method is deliberate; it is a gold standard for

solid samples, eliminating interfering solvent absorptions and providing a clear spectral

window.
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Start: High-Purity Sample

Sample Preparation Grind 1-2 mg of sample with 100-200 mg of dry KBr until a fine, homogenous powder is formed.

Pellet Formation Transfer powder to a pellet press. Apply vacuum to remove air and press at ~8-10 tons to form a transparent or translucent disc.

Background Scan Place a pure KBr pellet (or empty holder) in the spectrometer. Run a background scan to measure instrument and atmospheric (CO₂, H₂O) absorptions.

Sample Scan Replace the background pellet with the sample pellet. Acquire the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution).

Data Analysis The instrument software automatically subtracts the background from the sample spectrum, yielding the final FT-IR spectrum of the analyte.

Click to download full resolution via product page

Caption: Workflow for FT-IR Spectrum Acquisition via the KBr Method.

Methodology: Data Acquisition Parameters
Spectrometer: A Fourier Transform Infrared Spectrometer (e.g., PerkinElmer Spectrum Two,

Thermo Scientific Nicolet iS5).

Detector: Deuterated Triglycine Sulfate (DTGS).

Wavenumber Range: 4000–400 cm⁻¹. This range covers the fundamental vibrations of most

organic functional groups.
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Resolution: 4 cm⁻¹. This provides sufficient detail for structural analysis without introducing

excessive noise.

Number of Scans: 32. Co-adding multiple scans is a critical step that improves the signal-to-

noise ratio, ensuring that weak absorption bands are clearly distinguishable from the

baseline.

Background: A background spectrum using a pure KBr pellet must be run under identical

conditions immediately prior to the sample scan. This is a self-validating step, as the

automatic subtraction of this background by the instrument's software corrects for

atmospheric CO₂ and H₂O vapor, as well as any instrumental artifacts.

Part 3: Spectral Analysis and Peak Assignment
The resulting FT-IR spectrum is a plot of infrared intensity (transmittance) versus wavenumber.

[4] The downward-pointing peaks, or absorption bands, correspond to the specific vibrational

frequencies absorbed by the molecule's bonds. The following table details the expected

absorption bands for 3-(4-bromophenyl)-2H-benzo[b][1][2]oxazine, based on the theoretical

framework and data from analogous structures.[1][2][6]
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Wavenumber
(cm⁻¹)

Intensity
Vibrational Mode
Assignment

Corresponding
Functional Group

~3065 Medium-Weak Aromatic C-H Stretch Ar-H

~2926 Weak
Asymmetric CH₂

Stretch
Aliphatic C-H

~2854 Weak
Symmetric CH₂

Stretch
Aliphatic C-H

~1655 Strong C=N Stretch Imine

~1595 Strong C=C Stretch (in-ring) Aromatic

~1480 Strong C=C Stretch (in-ring) Aromatic

~1245 Strong
Asymmetric C-O-C

Stretch
Aromatic Ether

~1115 Medium C-N Stretch Aromatic Amine/Imine

~1010 Medium In-plane C-H Bending Aromatic

~935 Medium
Benzene-Oxazine

Ring Mode
Oxazine Ring

~825 Strong
Out-of-plane C-H

Bending

Aromatic (p-

disubstituted)

~750 Strong
Out-of-plane C-H

Bending

Aromatic (o-

disubstituted)

~540 Medium C-Br Stretch Aryl Halide

Detailed Interpretation
Region 3100-2800 cm⁻¹ (C-H Stretching): The spectrum is expected to show weak to

medium bands above 3000 cm⁻¹ (~3065 cm⁻¹), which are characteristic of C-H stretching

vibrations on the aromatic rings.[6] Just below 3000 cm⁻¹, weaker bands corresponding to

the asymmetric (~2926 cm⁻¹) and symmetric (~2854 cm⁻¹) stretching of the CH₂ group in the

oxazine ring should be visible.[1]
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Region 1700-1450 cm⁻¹ (Double Bond Region): This region is highly diagnostic. A strong

band around 1655 cm⁻¹ is assigned to the C=N (imine) stretching vibration, confirming the

heterocyclic ring's core structure.[6] Following this, two strong bands at approximately 1595

cm⁻¹ and 1480 cm⁻¹ are attributed to the C=C stretching vibrations within the aromatic rings.

[6]

Region 1450-900 cm⁻¹ (The Fingerprint Region): This complex region contains a wealth of

structural information.

The most intense band in this region is predicted to be the asymmetric C-O-C stretching of

the aromatic ether linkage, appearing around 1245 cm⁻¹.[2][5] This is a key signature of

the benzoxazine scaffold.

A medium-intensity band around 1115 cm⁻¹ can be assigned to the C-N stretching

vibration.

A characteristic absorption for benzoxazine derivatives, often described as a mode of the

benzene ring attached to the oxazine ring, is found around 935 cm⁻¹.[1][2] The

disappearance of this band is often used to monitor the ring-opening polymerization of

benzoxazines.[10]

Region Below 900 cm⁻¹ (Out-of-Plane Bending and C-Br Stretch):

Strong bands resulting from C-H out-of-plane bending are expected here. A band around

825 cm⁻¹ is characteristic of the two adjacent hydrogens on the para-disubstituted

bromophenyl ring. The band around 750 cm⁻¹ is indicative of the four adjacent hydrogens

on the ortho-disubstituted fused benzene ring.

Finally, a medium-intensity band around 540 cm⁻¹ is assigned to the C-Br stretching

vibration, confirming the presence and position of the bromine atom.[6]

Conclusion
The FT-IR spectrum of 3-(4-bromophenyl)-2H-benzo[b][1][2]oxazine provides a definitive and

detailed structural confirmation. The presence of key absorption bands—specifically the C=N

stretch (~1655 cm⁻¹), the strong asymmetric C-O-C stretch (~1245 cm⁻¹), the characteristic

benzoxazine ring mode (~935 cm⁻¹), and the C-Br stretch (~540 cm⁻¹)—collectively validate
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the molecule's identity. This guide demonstrates that a combination of theoretical prediction, a

robust experimental protocol, and systematic spectral interpretation allows for the confident

elucidation of complex molecular structures. While FT-IR is a powerful tool, complete

characterization for regulatory or research publication purposes should be complemented by

techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS).[11]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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